molecular formula C8H15NO2 B085361 Bis-(2-vinyloxy-ethyl)-amine CAS No. 13985-50-7

Bis-(2-vinyloxy-ethyl)-amine

Cat. No.: B085361
CAS No.: 13985-50-7
M. Wt: 157.21 g/mol
InChI Key: XYZOZJCEKYPOHC-UHFFFAOYSA-N
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Description

Bis-(2-vinyloxy-ethyl)-amine is an organic compound characterized by the presence of two vinyloxyethyl groups attached to an amine group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications, particularly in the field of polymer chemistry.

Scientific Research Applications

Bis-(2-vinyloxy-ethyl)-amine has a wide range of applications in scientific research, including:

    Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which find applications in coatings, adhesives, and sealants.

    Biology and Medicine: The compound is explored for its potential use in drug delivery systems and as a building block for bioactive molecules.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of “Bis-(2-vinyloxy-ethyl)-amine” is related to its ability to undergo radical homopolymerization . The hydrogen bonding between the VE oxygen and the hydroxy group reduces the reactivity of the growing radical . This allows for the RAFT radical polymerization of VE due to hydrogen bonds and/or cation-π interactions between VE monomers and the propagating radical .

Future Directions

The future directions for “Bis-(2-vinyloxy-ethyl)-amine” could involve its use in the synthesis of block copolymers with versatile radically polymerizable monomers . By using the resulting poly (VE) as a thermoresponsive polymer and as a reactive emulsifier for polymerization-induced self-assembly, various functional polymers and nano-objects can be obtained .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(2-vinyloxy-ethyl)-amine typically involves the reaction of 2-vinyloxyethanol with an amine. One common method is to react 2-vinyloxyethanol with ammonia or a primary amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Bis-(2-vinyloxy-ethyl)-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The vinyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, thiols, and amines can react with the vinyloxy groups under mild conditions.

Major Products Formed

    Oxidation: Aldehydes, ketones, and carboxylic acids.

    Reduction: Alcohols and secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • Bis-(2-vinyloxy-ethyl)-ether
  • Bis-(2-vinyloxy-ethyl)-isothiocyanate
  • Bis-(2-vinyloxy-ethyl)-amide

Uniqueness

Bis-(2-vinyloxy-ethyl)-amine is unique due to the presence of the amine group, which imparts additional reactivity and functionality compared to similar compounds. This allows for the synthesis of a wider range of derivatives and polymers with tailored properties.

Properties

IUPAC Name

2-ethenoxy-N-(2-ethenoxyethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-10-7-5-9-6-8-11-4-2/h3-4,9H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZOZJCEKYPOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCNCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286993
Record name Bis-(2-vinyloxy-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13985-50-7
Record name 13985-50-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis-(2-vinyloxy-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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